molecular formula C7H11IO2 B13913523 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol

Cat. No.: B13913523
M. Wt: 254.07 g/mol
InChI Key: VRPQUFVIVUTMGT-UHFFFAOYSA-N
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Description

[4-(Iodomethyl)-2-oxabicyclo[211]hexan-1-YL]methanol is a unique organic compound characterized by its bicyclic structure and the presence of an iodomethyl group

Preparation Methods

The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps. One common method includes the cycloaddition of suitable precursors followed by iodination and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Chemical Reactions Analysis

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and thiols.

Scientific Research Applications

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar compounds to [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the iodomethyl group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

InChI

InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2

InChI Key

VRPQUFVIVUTMGT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)CI

Origin of Product

United States

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